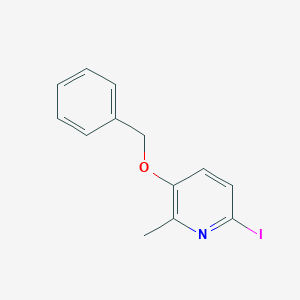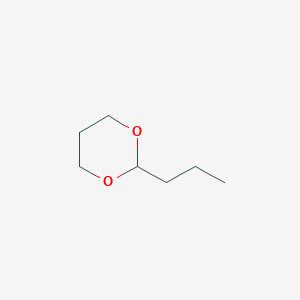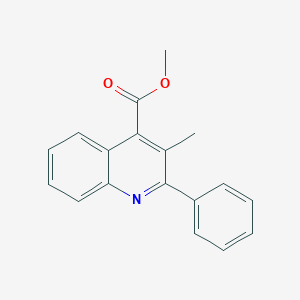
Pyridiniumtribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium tribromide, also known as pyridinium bromide perbromide or pyridine hydrobromide perbromide, is an organic compound composed of a pyridinium cation and a tribromide anion. It is a crystalline red solid that is virtually insoluble in water. Pyridinium tribromide is a strong oxidizing agent and is commonly used as a source of electrophilic bromine in halogenation reactions .
Preparation Methods
Pyridinium tribromide can be synthesized by reacting pyridinium bromide with bromine or thionyl bromide . The reaction typically involves mixing pyridinium bromide with an excess of bromine or thionyl bromide under controlled conditions to form the desired product. The resulting compound can be purified by recrystallization from glacial acetic acid to obtain orange-red crystals .
Chemical Reactions Analysis
Pyridinium tribromide is primarily used as a brominating agent in organic synthesis. It undergoes various types of reactions, including:
Bromination: Pyridinium tribromide is used to brominate ketones, phenols, and ethers.
Oxidation: It acts as a strong oxidizing agent, facilitating the conversion of primary alcohols to alkyl bromides.
Common reagents used in these reactions include ketones, phenols, ethers, and primary alcohols. The major products formed from these reactions are typically brominated organic compounds, such as alkyl bromides and dibrominated steroids .
Scientific Research Applications
Pyridinium tribromide has a wide range of applications in scientific research, including:
Mechanism of Action
Pyridinium tribromide exerts its effects through its strong brominating action. It releases bromine in solution, which then acts as an electrophilic bromine source in halogenation reactions . The bromine reacts with organic substrates, leading to the formation of brominated products. The compound’s stability and reactivity make it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Pyridinium tribromide is similar to other brominating agents, such as:
Tetrabutylammonium tribromide: Another brominating agent used in organic synthesis.
Trimethylphenylammonium tribromide: A brominating agent with similar applications.
Hydrogen peroxide solution: Used as an oxidizing agent in various chemical reactions.
Compared to these compounds, pyridinium tribromide is unique due to its solid form, ease of handling, and precise weighing capabilities, which are particularly important for small-scale reactions . Its stability under normal storage conditions and strong brominating action make it a preferred choice in many organic synthesis applications .
Properties
Molecular Formula |
C15H18Br3N3 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
pyridin-1-ium;tribromide |
InChI |
InChI=1S/3C5H5N.3BrH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;3*1H |
InChI Key |
JQRYUMGHOUYJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


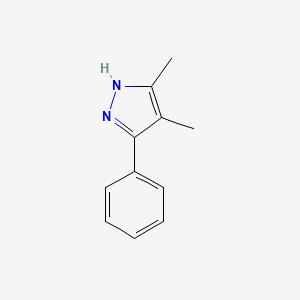
![7-(1H-1,2,3-Triazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B8799450.png)
![Pyrazolo[1,5-a]pyridine-3,6-diamine](/img/structure/B8799452.png)
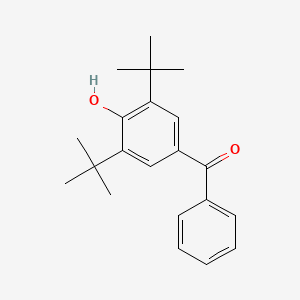
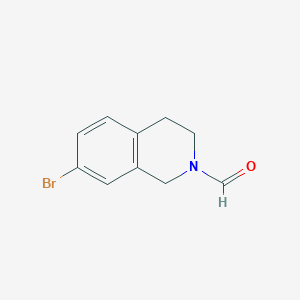

![5,7-Dihydropyrido[2,3-d][3]benzazepin-6-one](/img/structure/B8799511.png)
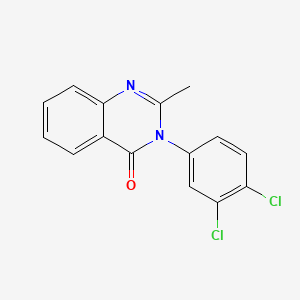
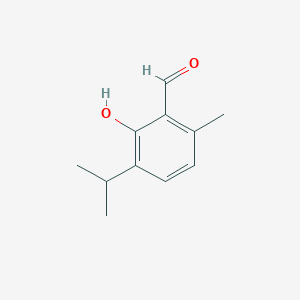
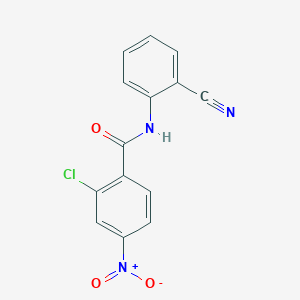
![6-(3-Fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8799531.png)
